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Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder
characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD
gene that prevent the production of functional dystrophin, a protein critical for maintaining the
structural integrity of muscle fibers.[2][3] The absence of dystrophin leads to muscle cell
weakness and eventual degeneration.[2]

Casimersen, marketed as Amondys 45™, is an antisense oligonucleotide therapy developed
by Sarepta Therapeutics.[2][4] It received accelerated approval from the U.S. Food and Drug
Administration (FDA) for treating DMD patients with genetic mutations amenable to exon 45
skipping.[4][5] This therapeutic approach is relevant for approximately 8% of the DMD patient
population.[5][6]

Casimersen is a phosphorodiamidate morpholino oligomer (PMO) designed to bind to exon 45
of the dystrophin pre-messenger RNA (pre-mRNA).[7][8] This binding action causes the
splicing machinery to "skip" over exon 45 during mRNA processing.[1][8] For patients with
specific out-of-frame deletions, this exclusion restores the mRNA reading frame, enabling the
production of an internally truncated but partially functional dystrophin protein.[7][9] Clinical
trials have demonstrated that Casimersen treatment leads to a statistically significant increase
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in dystrophin production in the skeletal muscle of treated patients compared to a placebo.[10]
[11][12]

This application note provides a comprehensive set of protocols for establishing patient-derived
myotube cultures and using them as a robust in vitro platform to evaluate the molecular efficacy
of Casimersen. This model allows for the direct assessment of exon skipping and dystrophin
protein restoration in a patient-specific context before advancing to more complex preclinical or
clinical studies.
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Caption: Mechanism of action for Casimersen in Duchenne muscular dystrophy.
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Experimental Workflow Overview

The overall process involves isolating primary myoblasts from a patient's muscle biopsy,
expanding these cells, differentiating them into multinucleated myotubes, treating them with

Casimersen, and finally, analyzing the molecular outcomes.
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Caption: Experimental workflow from patient biopsy to endpoint analysis.
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Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Myoblast
Cultures

This protocol describes the isolation and expansion of primary myoblasts from fresh or
cryopreserved skeletal muscle biopsies.[13][14]

Materials and Reagents:
o Skeletal muscle biopsy (~50-100 mg)

e Transport Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin (P/S)

» Digestion Solution: DMEM with Collagenase Type IV (2 mg/mL) and Dispase (2.4 U/mL)

e Myoblast Growth Medium: F-10 Ham's medium with 20% FBS, 1% P/S, and 10 ng/mL basic
Fibroblast Growth Factor (bFGF)

e Coating Solution: 0.1% Gelatin in PBS

o Standard cell culture flasks, dishes, pipettes, and consumables
o Centrifuge, incubator (37°C, 5% CO2)

Procedure:

e Biopsy Handling: Place the fresh muscle biopsy immediately into cold Transport Medium.
Mince the tissue into a fine slurry using sterile scalpels.

e Enzymatic Digestion: Transfer the minced tissue to the Digestion Solution and incubate at
37°C for 45-60 minutes with gentle agitation.

¢ Cell Isolation: Terminate digestion by adding an equal volume of Myoblast Growth Medium.
Filter the cell suspension through a 70 um cell strainer to remove undigested tissue.
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Plating: Centrifuge the filtered suspension at 300 x g for 5 minutes. Resuspend the cell pellet
in Myoblast Growth Medium and plate onto gelatin-coated flasks.

Myoblast Enrichment (Pre-plating): Incubate for 2-3 hours. Fibroblasts will adhere more
rapidly than myoblasts. After incubation, carefully transfer the supernatant (rich in myoblasts)
to a new gelatin-coated flask.

Expansion: Culture the myoblasts at 37°C, 5% CO2. Change the medium every 2-3 days.
Passage the cells when they reach 70-80% confluency.

Cryopreservation: Freeze expanded myoblasts in Myoblast Growth Medium supplemented
with 10% DMSO for long-term storage in liquid nitrogen.

Protocol 2: Myoblast Differentiation into Myotubes

This protocol details the induction of myoblast fusion to form multinucleated, contractile
myotubes.[15][16]

Materials and Reagents:

Expanded patient-derived myoblasts
Myoblast Growth Medium
Differentiation Medium: DMEM with 2% Horse Serum and 1% P/S

Gelatin-coated multi-well plates (e.g., 12-well or 24-well)

Procedure:

Seeding: Plate the expanded myoblasts onto gelatin-coated multi-well plates using Myoblast
Growth Medium.

Induction of Differentiation: Grow cells until they reach >90% confluency.

Media Switch: Aspirate the growth medium, wash once with PBS, and replace it with
Differentiation Medium.

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://academic.oup.com/stcltm/article/5/11/1461/6397651
https://www.ncbi.nlm.nih.gov/books/NBK584228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Differentiation: Culture the cells for 4-7 days in Differentiation Medium. Do not change the
medium during this period unless necessary. Observe the culture daily for the formation of
elongated, multinucleated myotubes.

Protocol 3: Casimersen Treatment of Myotube Cultures

This protocol outlines the delivery of Casimersen into the differentiated myotubes.[16][17]

Materials and Reagents:

Differentiated myotube cultures (from Protocol 3.2)

Casimersen (PMO)

Transfection Reagent (e.g., Endo-Porter)

Opti-MEM or other serum-free medium

Nuclease-free water

Procedure:

o Prepare Casimersen Stock: Resuspend Casimersen in nuclease-free water to a stock
concentration of 1 mM.

o Prepare Transfection Complex: For each well, dilute the desired amount of Casimersen
(e.g., final concentration of 100-500 nM) and the transfection reagent in separate tubes of
serum-free medium, according to the manufacturer's instructions. Combine the two solutions
and incubate at room temperature to allow complex formation.

o Treatment: Add the transfection complex dropwise to the myotube cultures. Gently rock the
plate to ensure even distribution.

¢ |ncubation: Incubate the treated cultures for 48-72 hours at 37°C, 5% CO2 before
proceeding to endpoint analysis.
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Protocol 4: Assessment of Exon 45 Skipping via RT-
qPCR

This method quantifies the percentage of dystrophin transcripts that have successfully skipped
exon 45.[18][19][20]

Materials and Reagents:

RNA isolation kit (e.g., RNeasy Mini Kit)

o CcDNA synthesis kit

e PCR master mix (e.g., TagMan or SYBR Green)

e Primers and probes designed to detect both skipped and unskipped dystrophin transcripts.

Forward Primer: Exon 44

[¢]

[¢]

Reverse Primer: Exon 46

o

Probe 1 (Unskipped): Spans Exon 45-46 junction

(¢]

Probe 2 (Skipped): Spans Exon 44-46 junction

Procedure:

RNA Isolation: Harvest RNA from treated and untreated myotube cultures using a

commercial kit.
o cDNA Synthesis: Synthesize cDNA from the isolated RNA.

e gPCR: Perform gPCR using the designed primers and probes. Run separate reactions for
the skipped and unskipped transcripts.

e Analysis: Calculate the percentage of exon skipping using the delta-delta Ct method or by
generating a standard curve, comparing the relative abundance of the skipped transcript to
the total (skipped + unskipped) transcript levels.[21]
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Protocol 5: Quantification of Dystrophin Protein by
Western Blot

This protocol measures the relative amount of dystrophin protein produced following treatment.
[22][23][24]

Materials and Reagents:

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

e Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels (3-8% Tris-Acetate gradient gels are recommended for dystrophin)
o Transfer membranes (PVDF or nitrocellulose)

e Primary Antibody: Anti-dystrophin antibody (e.g., Abcam ab15277)

e Loading Control Antibody: Anti-a-actinin or Anti-vinculin

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

Protein Extraction: Lyse myotube cultures in protein lysis buffer.

Quantification: Determine the protein concentration of each lysate.

SDS-PAGE: Load equal amounts of protein (e.g., 25-30 pg) onto an SDS-PAGE gel and run
electrophoresis. Include a normal human muscle lysate as a positive control.

Transfer: Transfer the separated proteins to a membrane.
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e Immunoblotting: Block the membrane and incubate with the primary anti-dystrophin antibody
overnight at 4°C.

o Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Apply the chemiluminescent substrate and capture the signal using an imaging system.

» Analysis: Perform densitometry analysis using software like ImageJ. Normalize the
dystrophin band intensity to the loading control. Express the dystrophin level in treated
samples as a percentage of the normal control.[25]

Protocol 6: Visualization of Dystrophin by
Immunofluorescence

This protocol visualizes the dystrophin protein and confirms its correct localization at the
sarcolemma.[26][27][28]

Materials and Reagents:

Myotubes cultured on coverslips or in imaging-compatible plates

e 4% Paraformaldehyde (PFA) in PBS

e Permeabilization Buffer; 0.25% Triton X-100 in PBS

» Blocking Buffer: 5% Goat Serum in PBS

e Primary Antibody: Anti-dystrophin antibody

e Fluorophore-conjugated secondary antibody

o DAPI (for nuclear counterstaining)

e Fluorescence microscope

Procedure:

» Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
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o Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10
minutes.

» Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.

e Primary Antibody: Incubate with the anti-dystrophin primary antibody (diluted in blocking
buffer) overnight at 4°C.

e Secondary Antibody: Wash with PBS and incubate with the fluorophore-conjugated
secondary antibody for 1 hour at room temperature, protected from light.

» Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips
onto slides.

e Imaging: Acquire images using a fluorescence microscope. Look for the characteristic
honeycomb-like staining pattern at the myotube membrane, which indicates correct protein
localization.[5]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Exon 45 Skipping Efficiency (RT-gPCR)

% Exon Skipping

Patient ID Treatment Group Concentration (nM)

(Mean * SD)
DMD-001 Untreated Control 0 1.2+0.4
DMD-001 Casimersen 100 256+3.1
DMD-001 Casimersen 500 58.9+5.5
DMD-002 Untreated Control 0 0.8+0.3
DMD-002 Casimersen 100 214+28

| DMD-002 | Casimersen | 500 | 52.1 £ 4.9 |
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Table 2: Dystrophin Protein Quantification (Western Blot)

Dystrophin Level

Patient ID Treatment Group Concentration (nM) (% of Normal, Mean
* SD)

DMD-001 Untreated Control 0 < 0.25%

DMD-001 Casimersen 100 25+0.8%

DMD-001 Casimersen 500 8.1+1.5%

DMD-002 Untreated Control 0 < 0.25%

DMD-002 Casimersen 100 2.1+0.6%

| DMD-002 | Casimersen | 500 | 7.5 £ 1.2% |

Table 3: Summary of Dystrophin Immunofluorescence

. Dystrophin o
Patient ID Treatment Group L Staining Pattern
Localization
No detectable
DMD-001 Untreated Control None .
signal
) Patchy, outlining
DMD-001 Casimersen Sarcolemmal

myotubes

| Normal | Control | Sarcolemmal | Continuous, strong signal |
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Caption: Logical flow for the analysis and interpretation of experimental data.

Conclusion

The establishment of patient-derived myotube cultures provides a powerful and physiologically
relevant in vitro system for the preclinical evaluation of Casimersen. The protocols detailed in
this application note offer a systematic approach to assess the drug's mechanism of action,
from target engagement at the RNA level to the restoration and correct localization of
dystrophin protein. This model can be used to screen patient-specific responses, investigate
dose-response relationships, and serve as a valuable tool for the development of next-
generation exon-skipping therapies for Duchenne muscular dystrophy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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